molecular formula C15H10N2O B1508485 6-(Benzofuran-2-yl)-1H-indazole

6-(Benzofuran-2-yl)-1H-indazole

Cat. No.: B1508485
M. Wt: 234.25 g/mol
InChI Key: PZWWUEBNPOHHBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Benzofuran-2-yl)-1H-indazole is a heterocyclic compound that combines the structural motifs of benzofuran and indazole. These structures are known for their significant biological activities and are often found in various pharmacologically active compounds. The unique combination of these two moieties in a single molecule makes this compound an interesting subject for scientific research and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the cyclization of 2-azidobenzaldehydes with amines to form the indazole core . This can be followed by various coupling reactions to introduce the benzofuran ring.

Industrial Production Methods: Industrial production methods for 6-(Benzofuran-2-yl)-1H-indazole are not well-documented in the literature. the general approach would involve optimizing the synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of transition metal-catalyzed reactions and solvent-free conditions to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 6-(Benzofuran-2-yl)-1H-indazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.

    Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the benzofuran and indazole rings.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce various functional groups onto the benzofuran or indazole rings .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.

Mechanism of Action

The mechanism of action of 6-(Benzofuran-2-yl)-1H-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression .

Comparison with Similar Compounds

    1H-indazole: Shares the indazole core but lacks the benzofuran moiety.

    Benzofuran: Contains the benzofuran ring but lacks the indazole structure.

    Indole: Another heterocyclic compound with a structure similar to indazole but with different biological activities.

Uniqueness: 6-(Benzofuran-2-yl)-1H-indazole is unique due to the combination of the benzofuran and indazole rings, which imparts distinct chemical and biological properties. This dual structure allows it to interact with a broader range of molecular targets, making it a versatile compound for various applications .

Properties

Molecular Formula

C15H10N2O

Molecular Weight

234.25 g/mol

IUPAC Name

6-(1-benzofuran-2-yl)-1H-indazole

InChI

InChI=1S/C15H10N2O/c1-2-4-14-10(3-1)8-15(18-14)11-5-6-12-9-16-17-13(12)7-11/h1-9H,(H,16,17)

InChI Key

PZWWUEBNPOHHBC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=CC4=C(C=C3)C=NN4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.